Trans-3-(4-amino-5-methyl-1H-pyrazol-1-yl)butan-2-ol
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Overview
Description
Trans-3-(4-amino-5-methyl-1H-pyrazol-1-yl)butan-2-ol is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-amino-5-methyl-1H-pyrazole with an appropriate butan-2-ol derivative under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and may require catalysts or reagents such as acetyl chloride or benzyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process . Additionally, eco-friendly methodologies such as microwave-assisted reactions and ligand-free systems are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Trans-3-(4-amino-5-methyl-1H-pyrazol-1-yl)butan-2-ol can undergo various types of chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group in the pyrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . The reaction conditions may vary depending on the desired product but often involve controlled temperatures and the use of inert atmospheres .
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, alcohols, and amines. These products can have significant biological and chemical properties, making them valuable in research and industrial applications .
Scientific Research Applications
Trans-3-(4-amino-5-methyl-1H-pyrazol-1-yl)butan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a ligand for various biological receptors and enzymes.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Trans-3-(4-amino-5-methyl-1H-pyrazol-1-yl)butan-2-ol involves its interaction with specific molecular targets such as enzymes and receptors. The pyrazole ring can act as a ligand, binding to active sites and modulating the activity of the target molecules . This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives such as 3-amino-5-methyl-1H-pyrazole and 4-aryl-3,7,7-trimethyl-2,4,6,7,8,9-hexahydropyrazolo[3,4-b]quinolin-5-ones .
Uniqueness
What sets Trans-3-(4-amino-5-methyl-1H-pyrazol-1-yl)butan-2-ol apart is its unique combination of the pyrazole ring with the butan-2-ol moiety. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H13BrN2O |
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Molecular Weight |
233.11 g/mol |
IUPAC Name |
(2R,3R)-3-(4-bromo-5-methylpyrazol-1-yl)butan-2-ol |
InChI |
InChI=1S/C8H13BrN2O/c1-5(7(3)12)11-6(2)8(9)4-10-11/h4-5,7,12H,1-3H3/t5-,7-/m1/s1 |
InChI Key |
DKQYLKIHXRTBHI-IYSWYEEDSA-N |
Isomeric SMILES |
CC1=C(C=NN1[C@H](C)[C@@H](C)O)Br |
Canonical SMILES |
CC1=C(C=NN1C(C)C(C)O)Br |
Origin of Product |
United States |
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